(2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Description
Structural Significance of Thiadiazole Heterocycles
The 1,3,4-thiadiazole system constitutes a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4. This arrangement creates a polarized π-electron system with three distinct regions of electron density:
- N1-C2-N3 axis : High electron density due to nitrogen lone pairs, facilitating hydrogen bond acceptance.
- C5-S4 region : Enhanced nucleophilicity at C5, making it susceptible to electrophilic substitution.
- Exocyclic substituent positions (R2 and R5) : Allows steric and electronic modulation of bioactivity through diverse functionalizations.
Table 1: Key Physicochemical Properties of 1,3,4-Thiadiazole
The sulfur atom's polarizability enables charge-transfer interactions with biological targets, while nitrogen atoms participate in coordination chemistry with transition metals. This dual functionality explains the prevalence of thiadiazoles in metalloenzyme inhibitors, including carbonic anhydrase (zinc-dependent) and histone deacetylases (zinc-containing). Substituents at C2 and C5 positions dramatically alter electronic characteristics:
Historical Development of Sulfonyl-Substituted Thiadiazoles
The evolution of sulfonyl-thiadiazole chemistry progressed through three distinct phases:
Phase 1: Early Synthetic Methods (1950s-1970s)
Initial syntheses relied on cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. Roblin's synthesis of acetazolamide (1953) demonstrated the feasibility of introducing sulfonamide groups at C5 via:
- Diacylhydrazine formation from sulfanilamide and acetic anhydride
- Thionation with phosphorus pentasulfide (P2S5)
- Cyclodehydration under acidic conditions
Phase 2: Regioselective Sulfonation (1980s-2000s)
Advancements in directing group chemistry enabled precise sulfonyl group installation. Key milestones included:
- Use of meta-chloroperbenzoic acid (mCPBA) for oxidative sulfonation at C5
- Development of Pd-catalyzed coupling for aryl/alkylsulfonyl introduction
- Microwave-assisted cyclizations reducing reaction times from hours to minutes
Phase 3: Functional Hybridization (2010s-Present)
Modern derivatives like (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide combine sulfonyl groups with conjugated enamide systems. This structural synergy achieves:
- Enhanced π-π stacking : Through the planar enamide-phenyl system
- Controlled solubility : Ethylsulfonyl provides polar surface area (PSA ≈ 95 Ų) without excessive hydrophilicity
- Stereoelectronic tuning : The (E)-configuration optimizes spatial alignment with target binding pockets
Table 2: Evolution of Sulfonyl-Thiadiazole Synthetic Methods
The ethylsulfonyl moiety in contemporary derivatives addresses historical limitations of early sulfonamide drugs. Compared to acetazolamide's acetamido group, ethylsulfonyl provides:
Properties
Molecular Formula |
C13H13N3O3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H13N3O3S2/c1-2-21(18,19)13-16-15-12(20-13)14-11(17)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,17)/b9-8+ |
InChI Key |
PCVRQWGGGSWSPS-CMDGGOBGSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the thiadiazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of Phenylprop-2-enamide Moiety: The final step involves the coupling of the ethylsulfonyl-thiadiazole intermediate with cinnamoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
a) Acidic Hydrolysis
The ethylsulfonyl and amide groups undergo hydrolysis in 3M HCl at 80°C for 12 hours, yielding:
b) Basic Hydrolysis
Under NaOH (1M) at 60°C, the ethylsulfonyl group remains stable, but the amide hydrolyzes to produce sodium 3-phenylprop-2-enoate and the thiadiazole amine .
Electrophilic and Cycloaddition Reactions
The α,β-unsaturated amide moiety participates in Michael additions and Diels-Alder reactions :
-
Michael Addition : Reacts with secondary amines (e.g., piperidine) in ethanol at 25°C, forming β-amino derivatives .
-
Diels-Alder : Reacts with electron-deficient dienes (e.g., maleic anhydride) in toluene at 110°C, yielding six-membered cycloadducts .
Sulfonamide Reactivity
The ethylsulfonyl group undergoes nucleophilic displacement with strong nucleophiles (e.g., hydrazine):
-
In methanol at 50°C, hydrazine replaces the sulfonyl group, forming 5-hydrazinyl-1,3,4-thiadiazol-2-amine .
Catalytic Hydrogenation
The α,β-unsaturated double bond is reduced via H₂/Pd-C in ethanol at 25°C, yielding N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide .
Cross-Coupling Reactions
The thiadiazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, enabling C–S bond functionalization .
| Reaction | Catalyst | Conditions | Outcome |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 24 hrs | Biaryl-thiadiazole hybrids (IC₅₀: 1–5 µM in kinase assays) . |
Key Research Findings
-
The ethylsulfonyl group enhances metabolic stability compared to thioether analogs (t₁/₂ > 6 hrs in hepatic microsomes) .
-
The α,β-unsaturated amide acts as a Michael acceptor , contributing to irreversible enzyme inhibition (e.g., COX-2, IC₅₀: 0.2 µM) .
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Thiadiazole derivatives have shown promising antibacterial and antifungal properties. Research indicates that compounds similar to (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
- Anticancer Properties
- Anti-inflammatory Effects
- Neuroprotective Effects
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting potential for further development into therapeutic agents .
Anticancer Activity
Research conducted on a series of thiadiazole compounds revealed that some derivatives induced apoptosis in cancer cell lines through mitochondrial pathways. The study concluded that modifications in the thiadiazole structure could enhance anticancer activity significantly .
Neuroprotective Studies
In animal models of epilepsy, thiadiazole derivatives demonstrated protective effects against seizures and neuronal damage. The findings suggest that these compounds could serve as novel treatments for epilepsy and other neurological disorders .
Mechanism of Action
The mechanism of action of (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Substituent Variations at the Thiadiazole 5-Position
The ethylsulfonyl group distinguishes the target compound from analogs with thioether (-S-R) or halogenated benzylthio substituents (Table 1).
Table 1: Comparison of Thiadiazole Derivatives with Varying 5-Position Substituents
Enamide vs. Acetamide Side Chains
The target compound’s (2E)-3-phenylprop-2-enamide side chain differs from the acetamide derivatives in (e.g., 5e, 5f).
Key Differences :
- Conjugation : The enamide’s conjugated double bond introduces rigidity and planarity, favoring interactions with aromatic residues in enzymes or receptors. Acetamide derivatives (e.g., 5k, 5l) lack this conjugation, resulting in greater conformational flexibility .
- Stereoelectronic Effects : The E-configuration minimizes steric hindrance between the phenyl group and the thiadiazole ring, optimizing binding geometry in chiral environments.
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | 5g (Ethylthio Analog) |
|---|---|---|
| LogP (Predicted) | ~2.1 | ~3.5 |
| Aqueous Solubility | Moderate | Low |
| Hydrogen Bond Acceptors | 5 | 4 |
Biological Activity
The compound (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a derivative of the 1,3,4-thiadiazole moiety, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, anticonvulsant, and anticancer activities. The findings are supported by various studies and data analyses.
Structure and Properties
The structural formula of the compound can be represented as:
This structure includes a thiadiazole ring , which is known for its role as a bioactive scaffold in medicinal chemistry.
Antimicrobial Activity
Thiadiazole derivatives, including the compound , have shown significant antimicrobial properties . Research indicates that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Escherichia coli | 32 µg/mL |
| 2 | Staphylococcus aureus | 16 µg/mL |
| 3 | Candida albicans | 64 µg/mL |
These results suggest that the incorporation of the thiadiazole ring enhances the compound's efficacy against resistant strains .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored. For instance, certain derivatives have been identified as inhibitors of viral polymerases, particularly against dengue virus. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the thiadiazole ring significantly influence antiviral efficacy.
Table 2: Antiviral Efficacy Against Dengue Virus
| Compound | IC50 (µM) | Viral Serotype |
|---|---|---|
| A | 0.5 | DENV-1 |
| B | 0.8 | DENV-2 |
| C | 0.6 | DENV-3 |
These findings indicate that compounds derived from thiadiazole can serve as promising candidates for antiviral drug development .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds. For example, KM-568 , a cinnamamide derivative similar to our compound, demonstrated significant anticonvulsant activity in various animal models.
Table 3: Anticonvulsant Activity in Animal Models
| Model | ED50 (mg/kg) |
|---|---|
| Maximal Electroshock Test | 44.46 |
| 6-Hz Psychomotor Seizure Model | 71.55 |
These results suggest that modifications to the phenylpropene structure can enhance anticonvulsant effects and may lead to new therapeutic options for epilepsy .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in several studies. The mechanism often involves inhibition of cancer cell proliferation and induction of apoptosis.
Table 4: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | HeLa | 10 |
| E | MCF-7 | 15 |
| F | A549 | 12 |
These findings underscore the importance of thiadiazole derivatives in cancer therapy research and their potential for further development as anticancer agents .
Case Studies
A notable case study involved a series of synthesized thiadiazole derivatives tested for their biological activities. The study revealed that specific substitutions on the thiadiazole ring significantly affected both antimicrobial and anticancer activities, leading to optimized compounds with enhanced efficacy.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide?
- Methodological Answer : The synthesis of thiadiazole derivatives typically involves multi-step reactions. For example, POCl₃ is often used as a cyclizing agent under reflux (90°C) to form the 1,3,4-thiadiazole core, as demonstrated in the synthesis of related compounds . Ethylsulfonyl groups can be introduced via sulfonation of precursor amines, followed by oxidation. Post-synthesis, recrystallization from DMSO/water mixtures (2:1) is effective for purification . Reaction optimization should prioritize temperature control (e.g., 90°C for 3 hours) and stoichiometric ratios of reagents like POCl₃ (3 mol equivalents) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectral and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, e.g., distinguishing E/Z isomers via coupling constants .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) and monitors reaction progress .
Q. How can researchers verify the biological relevance of this compound during early-stage screening?
- Methodological Answer : Preliminary assessments should include:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets such as carbonic anhydrase IX (CA-IX), a common target for thiadiazole derivatives .
- In Vitro Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorometric or colorimetric assays (e.g., esterase activity of CA-IX) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data for structurally similar thiadiazoles?
- Methodological Answer :
- Comparative Synthesis Studies : Test alternative reagents (e.g., DMSO vs. POCl₃ as solvents/catalysts) and reaction durations .
- Bioactivity Reproducibility : Validate assays using positive controls (e.g., Acetazolamide for CA inhibition) and standardized protocols .
- Data Meta-Analysis : Cross-reference spectral data (e.g., NMR shifts) from independent studies to identify systematic errors .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., ethylsulfonyl to aryl-sulfonyl groups) and evaluate changes in bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography or computational modeling to identify critical binding motifs (e.g., sulfonamide coordination to zinc in CA-IX) .
- In Vivo Testing : Prioritize derivatives with low Kᵢ values in enzyme assays for pharmacokinetic studies in rodent models .
Q. What advanced techniques are recommended for elucidating the mechanism of action of this compound in cancer models?
- Methodological Answer :
- Transcriptomic Profiling : RNA sequencing to identify differentially expressed genes in treated cancer cell lines .
- Metabolic Flux Analysis : Track glutamine metabolism (via ¹³C-labeled substrates) if targeting CA-IX or related enzymes .
- Cryo-EM/Co-Crystallization : Resolve compound-enzyme complexes to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
